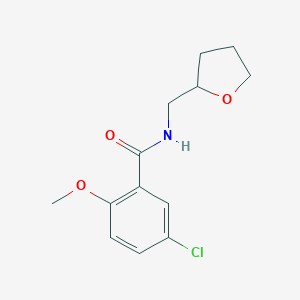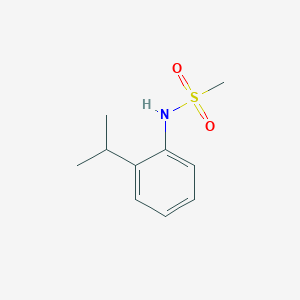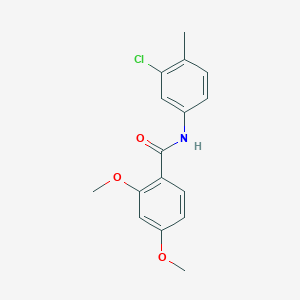
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide, also known as CDMB, is a chemical compound that has been widely used in scientific research. It belongs to the class of benzamide derivatives and has been found to have various biological activities.
Mecanismo De Acción
The mechanism of action of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is not fully understood. However, it has been found to inhibit the activity of various enzymes and proteins such as cyclooxygenase-2 (COX-2), nuclear factor kappa B (NF-κB), and mitogen-activated protein kinase (MAPK). These enzymes and proteins play a crucial role in various biological processes such as inflammation and cancer.
Biochemical and Physiological Effects
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which are involved in inflammation. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has also been found to induce apoptosis in cancer cells by inhibiting the activity of various enzymes and proteins involved in cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. It is also stable and can be stored for long periods without degradation. However, one limitation of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is that it can be toxic to cells at high concentrations. Therefore, it is essential to use appropriate concentrations of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in lab experiments.
Direcciones Futuras
There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in scientific research. One area of interest is the development of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide analogs with enhanced biological activity. Another area of interest is the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in combination with other drugs to enhance their efficacy. Additionally, N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide could be used to study the role of enzymes and proteins in various diseases such as cancer and inflammation.
Conclusion
In conclusion, N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide is a chemical compound that has been widely used in scientific research. It has various biological activities and has been found to inhibit the activity of various enzymes and proteins involved in inflammation and cancer. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has several advantages for lab experiments, but it is important to use appropriate concentrations to avoid toxicity. There are several future directions for the use of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide in scientific research, including the development of analogs and the study of its role in various diseases.
Métodos De Síntesis
The synthesis of N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide involves the reaction of 3-chloro-4-methyl aniline with 2,4-dimethoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by column chromatography to obtain pure N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide. The yield of this reaction is typically around 70%.
Aplicaciones Científicas De Investigación
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been widely used in scientific research as a tool for studying various biological processes. It has been found to have various biological activities such as anticancer, anti-inflammatory, and analgesic effects. N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide has been used to study the role of various enzymes and proteins in these processes.
Propiedades
Fórmula molecular |
C16H16ClNO3 |
|---|---|
Peso molecular |
305.75 g/mol |
Nombre IUPAC |
N-(3-chloro-4-methylphenyl)-2,4-dimethoxybenzamide |
InChI |
InChI=1S/C16H16ClNO3/c1-10-4-5-11(8-14(10)17)18-16(19)13-7-6-12(20-2)9-15(13)21-3/h4-9H,1-3H3,(H,18,19) |
Clave InChI |
KFPFPGWXWYDZCR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)NC(=O)C2=C(C=C(C=C2)OC)OC)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(2-ethylhexyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B291582.png)
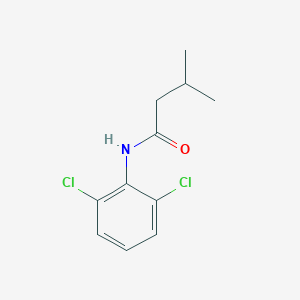

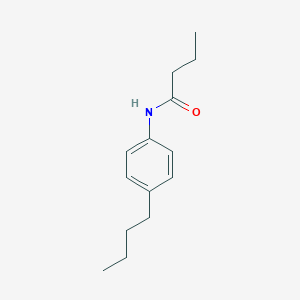


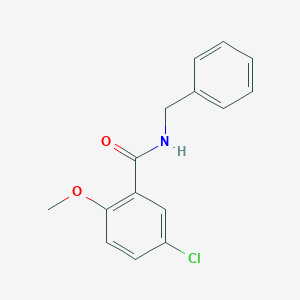


![N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B291595.png)
